N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H21ClN4 and its molecular weight is 328.84. The purity is usually 95%.
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Mechanism of Action
This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. They have diverse biological activities and are found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is a kinase, the compound might inhibit the kinase activity, leading to a decrease in the phosphorylation of downstream proteins .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They might influence signal transduction pathways, gene expression, or metabolic processes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. It might lead to changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-8-6-7-9-15(14)19/h6-9,11,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPCOARBMHNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.